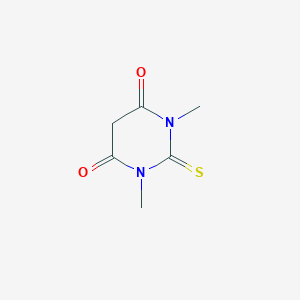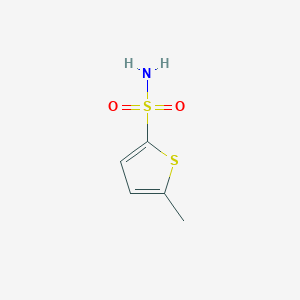![molecular formula C15H13FO4 B1349453 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 861433-52-5](/img/structure/B1349453.png)
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid (FBOMBA) is a compound of interest due to its potential applications in scientific research. It is a derivative of benzoic acid and has a variety of potential uses in biochemistry and physiology.
Aplicaciones Científicas De Investigación
Functionalization of Fluorobenzyl Alcohols
Research by Marzi et al. (2002) demonstrated the functionalization of fluorobenzyl alcohols, including compounds structurally related to 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid, through metalation and subsequent carboxylation. This process yielded new fluorobenzoic acids with potential for further structural elaboration, highlighting the compound's utility in synthetic organic chemistry (Marzi, Spitaleri, Mongin, & Schlosser, 2002).
Crystal Packing and Molecular Structures
Khan et al. (2014) investigated the crystal and molecular structures of methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones, which share structural similarities with 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid. The study provided insights into how methoxybenzyl systems impact solid-state molecular packing arrangements, offering valuable information for the development of materials with specific crystallographic properties (Khan, Ibrar, & Simpson, 2014).
Oxidative Coupling in Organic Synthesis
Yerande et al. (2014) explored the Fries rearrangement for the synthesis of key fluoro building blocks, including those related to 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid. This study highlighted the scalability of such reactions and their relevance in producing intermediates for further chemical synthesis, emphasizing the role of fluoro-substituted benzyl compounds in medicinal chemistry and material science (Yerande, Shendage, Wakchaure, Phadtare, Bhoite, Gangopadhyay, Nagarajan, & Rupp, 2014).
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methoxy]-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTXQBRDRZFPFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)


